![molecular formula C22H26N6O3 B5578836 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)

4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

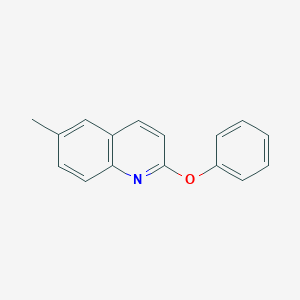

The chemical compound 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine belongs to a class of compounds that exhibit varied biological activities. The structural complexity and unique functional groups present in this compound make it a subject of interest in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of derivatives related to the compound involves nucleophilic substitution reactions, and the products are typically characterized by spectral studies. For instance, derivatives such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one exhibit antiproliferative effects against human cancer cell lines, indicating the potential for cancer treatment applications (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallographic studies, revealing details about the geometric arrangement and confirming the molecular conformation. Such studies are essential for understanding the interaction mechanisms of these compounds with biological targets (Karczmarzyk & Malinka, 2004).

Scientific Research Applications

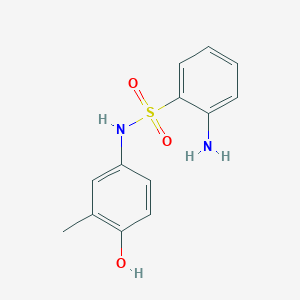

Anti-inflammatory and Analgesic Applications

- Novel derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing promising results as cyclooxygenase-1/2 (COX-1/2) inhibitors. These compounds have demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating potential for therapeutic use in treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

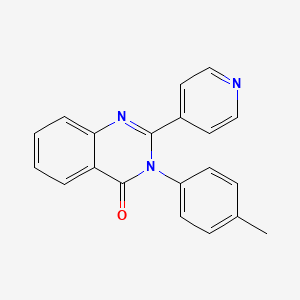

Antiproliferative Activity Against Cancer Cell Lines

- A series of derivatives have been synthesized and assessed for their antiproliferative effects against various human cancer cell lines using the MTT assay method. Some compounds displayed good activity on all tested cell lines except for one, suggesting their potential as anticancer agents (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Improvement of Solubility for Other Compounds

- Research into cocrystals and salts of 6-mercaptopurine with piperazine has shown significant improvement in solubility, which could enhance the oral bioavailability of this antitumor drug. The formation of these cocrystals and salts leads to an increase in apparent solubility values, demonstrating the potential for improving the efficacy of poorly soluble drugs (Lin-Lin Xu, Jia-Mei Chen, Yan Yan, T. Lu, 2012).

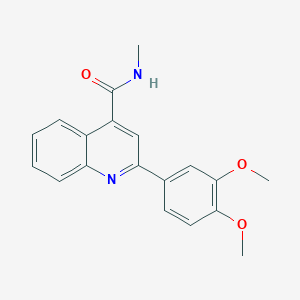

Synthesis of Heterocyclic Compounds

- The compound has been utilized as a starting point for the synthesis of various heterocyclic compounds, including those with potential biological activities such as anti-HIV activity. This demonstrates the compound's versatility as a precursor in the synthesis of biologically active molecules (A. Brukštus, D. Melamedaite, S. Tumkevičius, 2000).

Antineoplastic Activity

- Synthesized derivatives have been evaluated for their antineoplastic activity, with some showing a variable degree of effectiveness against certain cell lines. This highlights the compound's potential in the development of new cancer treatments (A. Abdel-Hafez, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3/c1-15-16(2)28(14-25-15)21-12-20(23-13-24-21)26-5-7-27(8-6-26)22(29)17-9-18(30-3)11-19(10-17)31-4/h9-14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLUBLXRIXJBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethoxyphenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)

![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)